4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2,5-dimethylphenyl group and at position 5 with a methoxy-linked benzaldehyde moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its stability and bioactivity, particularly in antimicrobial and receptor-targeting applications .
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-[[3-(2,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-12-3-4-13(2)16(9-12)18-19-17(23-20-18)11-22-15-7-5-14(10-21)6-8-15/h3-10H,11H2,1-2H3 |
InChI Key |
XBDJFGATKICZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=N2)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the 2,5-Dimethylphenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Introduction of the Benzaldehyde Moiety: This can be done through nucleophilic substitution reactions where the oxadiazole intermediate reacts with a benzaldehyde derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products
Oxidation: 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Biological Applications
Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles possess strong antibacterial and antifungal properties. For instance, compounds similar to 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde have demonstrated effectiveness against various microbial strains .
- Anticancer Properties : The oxadiazole moiety has been linked with anticancer activity. In vitro studies have reported that related compounds can induce apoptosis in cancer cell lines such as glioblastoma .
- Anti-diabetic Effects : Some studies suggest that these compounds may lower glucose levels significantly in diabetic models, indicating potential for development as anti-diabetic agents .
Case Studies
- Anticancer Activity Study : A study published in PMC investigated a series of 1,3,4-oxadiazole derivatives for their cytotoxic effects against glioblastoma cells. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity through mechanisms involving DNA damage and apoptosis induction .
- Antimicrobial Efficacy Assessment : Another research focused on synthesizing various oxadiazole derivatives and evaluating their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results with low minimum inhibitory concentration values.
Mechanism of Action
The mechanism of action of 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Critical Analysis of Functional Group Contributions
- Aldehyde vs. Ester/Carboxylic Acid : The aldehyde’s electrophilicity offers reactivity for prodrug strategies but requires stabilization (e.g., low-temperature storage) compared to esters .
- 2,5-Dimethylphenyl vs. 4-Phenoxyphenyl: The former reduces steric hindrance and oxidative metabolism, while the latter’s bulkiness may hinder diffusion .
Biological Activity
4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Methoxy group
- Benzaldehyde moiety
- Oxadiazole ring substituted with a dimethylphenyl group
These structural characteristics may influence its biological activity and reactivity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity . The mechanism of action may involve:
- Disruption of bacterial cell membranes
- Inhibition of key metabolic enzymes
In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Bacillus subtilis | Good |
| Candida albicans | Moderate |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies indicate that it may induce apoptosis and inhibit cell proliferation through specific signaling pathways. The following mechanisms have been proposed:
- Activation of apoptotic pathways
- Inhibition of cell cycle progression
- Modulation of oncogenic signaling pathways
Synthesis Methods
The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions. Common synthetic routes include:
- Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acids.
- Reaction with 2,5-dimethylphenylamine to yield the final product.
Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aqueous or acidic medium |
| Reduction | NaBH₄, LiAlH₄ | Methanol or dry ether |
| Substitution | NaH, KOtBu | Aprotic solvents like DMSO |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for certain derivatives were comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of a series of oxadiazole derivatives against common pathogens using the disc diffusion method. Results indicated that many compounds showed promising antibacterial and antifungal properties .
- Mechanistic Insights : Research utilizing molecular dynamics simulations revealed that certain oxadiazole derivatives interact with proteins involved in apoptosis regulation, suggesting a potential pathway for therapeutic intervention in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
